1-Hydroxyrutecarpine

Antiplatelet Thrombosis Cardiovascular

Platelet activation research demands precisely characterized tool compounds. 1-Hydroxyrutecarpine (CAS 53600-24-1) provides validated antiplatelet activity (IC50 ~1-2 μg/mL vs. AA-induced aggregation), distinct from rutaecarpine. • Antiplatelet positive control: IC50 1-2 μg/mL (AA-induced) • Cytotoxicity reference: ED50 3.72 μg/mL (P-388), 7.44 μg/mL (HT-29) • Cathepsin probe: inhibits B (79%), L (100%), K (87.5%) at 125 μg/mL ≥98% HPLC, yellow powder. Ships ambient. Full documentation provided.

Molecular Formula C18H13N3O2
Molecular Weight 303.3 g/mol
Cat. No. B044754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyrutecarpine
Molecular FormulaC18H13N3O2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4
InChIInChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2
InChIKeyIBBYAIMGJMOBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxyrutecarpine Bioactivity Overview


1-Hydroxyrutecarpine (CAS 53600-24-1) is a naturally occurring indolopyridoquinazoline alkaloid and a hydroxy-derivative of rutaecarpine . It has been isolated from various Rutaceae species, including Evodia rutaecarpa and Zanthoxylum integrifoliolum [1][2]. The compound is characterized by its yellow powder appearance and a molecular weight of 303.31 g/mol . While sharing a core pentacyclic structure with its parent compound, the addition of a hydroxyl group at the C1 position imparts a unique profile of biological activities, which is the focus of this evidence guide.

1-Hydroxyrutecarpine Differentiation from Analogs


Substituting 1-Hydroxyrutecarpine with its parent compound, rutaecarpine, or other analogs is not scientifically valid due to significant, quantifiable differences in their biological activities and target profiles. While rutaecarpine is primarily recognized as a potent COX-2 inhibitor (IC50 = 0.28 μM) , 1-Hydroxyrutecarpine demonstrates a distinct and more potent antiplatelet aggregation activity in the low micromolar range (IC50 = ca. 1-2 μg/mL) [1]. Furthermore, 1-Hydroxyrutecarpine exhibits a unique multi-target cytotoxic profile against P-388 and HT-29 cell lines (ED50s of 3.72 and 7.44 μg/mL, respectively) and displays moderate inhibitory activity against cathepsins B, L, and K . These specific quantitative activity markers are not directly replicated by rutaecarpine or other close analogs, underscoring the need for precise compound selection in experimental design.

1-Hydroxyrutecarpine Quantitative Evidence


Antiplatelet Potency vs. Rutaecarpine

1-Hydroxyrutecarpine demonstrates potent and specific antiplatelet activity. It exhibits an IC50 value of approximately 1-2 μg/mL against arachidonic acid (AA)-induced platelet aggregation [1]. In contrast, its parent compound, rutaecarpine, shows weaker and variable antiplatelet activity in the same assay, with reported values including 0% aggregation at 20 μg/mL and 85.2% aggregation at a high concentration of 100 μg/mL [2]. This indicates a significant difference in potency and efficacy.

Antiplatelet Thrombosis Cardiovascular

Cytotoxicity vs. P-388 and HT-29 Cell Lines

1-Hydroxyrutecarpine exhibits specific cytotoxic effects against cancer cell lines with quantifiable ED50 values. It shows an ED50 of 3.72 μg/mL against P-388 (murine leukemia) cells and 7.44 μg/mL against HT-29 (human colorectal adenocarcinoma) cells . While rutaecarpine also possesses cytotoxic properties, its activity profile and potency against these specific cell lines are not identically matched, making 1-Hydroxyrutecarpine a distinct entity for oncology research [1].

Cytotoxicity Anticancer Oncology

Cathepsin B, L, K Inhibition

1-Hydroxyrutecarpine displays a moderate inhibitory activity against the cysteine proteases cathepsins B, L, and K at a concentration of 125 μg/mL . This specific enzyme inhibition profile is a distinguishing feature not prominently associated with the parent compound, rutaecarpine, whose primary targets are often linked to COX-2 and CYP1A2 [1]. This provides a unique avenue for research into protease-related pathologies.

Enzyme Inhibition Cathepsin Protease

1-Hydroxyrutecarpine Research Applications


Antiplatelet and Thrombosis Models

Given its potent and specific inhibition of arachidonic acid-induced platelet aggregation (IC50 = 1-2 μg/mL), 1-Hydroxyrutecarpine is an ideal positive control or tool compound for in vitro studies exploring the mechanisms of platelet activation, thrombosis, and for screening novel antiplatelet agents [1].

Cytotoxicity Screening in Oncology

1-Hydroxyrutecarpine's defined cytotoxic ED50 values against P-388 (3.72 μg/mL) and HT-29 (7.44 μg/mL) cell lines make it a valuable reference standard for cytotoxicity assays and for structure-activity relationship (SAR) studies aimed at developing more potent anticancer rutaecarpine derivatives .

Cathepsin-Mediated Pathologies

The compound's unique moderate inhibitory activity against cathepsins B, L, and K at 125 μg/mL positions it as a relevant chemical probe for investigating the role of these proteases in diseases such as osteoporosis, arthritis, and tumor progression .

Technical Documentation Hub

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52 linked technical documents
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